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Introduction
The MYC family of oncoprotein transcription factors are central drivers of tumorigenesis, being

deregulated in a majority of human cancers. Their profound impact on cell proliferation,

metabolism, and genomic stability has made them a highly sought-after, yet challenging,

therapeutic target. Recent foundational research has illuminated a critical dependency of MYC

on the cofactor WD repeat-containing protein 5 (WDR5) for its oncogenic activity. This technical

guide provides an in-depth overview of the core research establishing WDR5 as a key MYC

cofactor, focusing on the molecular mechanisms of their interaction, the functional

consequences for MYC-driven transcription, and the experimental methodologies used to

elucidate this pivotal relationship.

The WDR5-MYC Interaction: A Molecular Nexus
The interaction between WDR5 and MYC is a direct protein-protein interaction crucial for the

recruitment of MYC to a specific subset of its target genes. WDR5 acts as a chromatin adaptor,

facilitating MYC's association with chromatin, particularly at genes involved in protein synthesis

and biomass accumulation.[1][2]
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Structural Basis of Interaction
The binding of MYC to WDR5 is mediated by a conserved motif in the MYC Box IIIb (MBIIIb)

region of MYC.[3][4] This motif inserts into a shallow, hydrophobic cleft on the surface of the

WDR5 protein.[3][5] Structure-guided mutations within this interface have been shown to

abolish the interaction, providing a powerful tool to study its functional significance.[3][5]

Functional Consequences
The collaboration between WDR5 and MYC operates through a "facilitated recruitment" model.

[1][6] In this model, WDR5, which can be pre-bound to chromatin, enhances the avidity of MYC

for its target DNA sequences, especially at sites with suboptimal E-box motifs.[1][5] Disruption

of the WDR5-MYC interaction leads to a significant reduction in MYC's occupancy at

approximately 80% of its chromosomal locations, underscoring the broad importance of this

partnership.[3][4] Consequently, the oncogenic functions of MYC, including its ability to drive

cell proliferation and tumorigenesis, are severely impaired.[3][4]

Quantitative Data Summary
The following tables summarize key quantitative findings from foundational research on the

WDR5-MYC interaction.
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Parameter Finding Cell Context Reference

MYC Chromatin

Occupancy

~80% of MYC-bound

chromosomal

locations are lost upon

disruption of the

WDR5 interaction.

Human Embryonic

Kidney (HEK293) cells
[3][4]

WDR5-MYC Co-

localization

87% of WDR5-bound

genomic sites are co-

occupied by N-MYC.

Neuroblastoma cell

line (CHP-134)
[7]

Binding Affinity

(Inhibitor)

High-affinity small

molecule inhibitors of

the WDR5-MYC

interaction have been

developed with Kd

values in the

nanomolar range

(e.g., ~100 nM).

Biochemical Assay [4]

Binding Affinity

(Protein-Protein)

The WDR5-MYC

interaction is

characterized by

relatively weak affinity

and a fast dissociation

process.

Biolayer

Interferometry
[1]
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ChIP-Seq
Data
Summary

MYC
Binding
Sites

WDR5
Binding
Sites

Co-
occupied
Sites

Cell
Context

Reference

Genomic

Distribution
~22,000 ~450

A significant

overlap,

particularly at

protein

synthesis

genes

Burkitt's

Lymphoma

(Ramos) cells

[5]

N-MYC and

WDR5

Overlap

>10,000 ~1,500

~1,400 (87%

of WDR5

sites)

Neuroblasto

ma (CHP-

134) cells

[7]

Signaling and Experimental Workflow Diagrams
WDR5-Mediated MYC Recruitment to Chromatin
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Caption: WDR5 facilitates the recruitment of the MYC/MAX heterodimer to target genes on

chromatin.
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Experimental Workflow for Investigating WDR5-MYC
Interaction

Start:
Hypothesize WDR5 is a MYC Cofactor

Co-Immunoprecipitation (Co-IP)
- Demonstrate in vivo interaction

Chromatin Immunoprecipitation
followed by Sequencing (ChIP-seq)
- Identify co-occupied genomic loci

Proximity Ligation Assay (PLA)
- Visualize in situ interaction

Site-Directed Mutagenesis
- Disrupt WDR5-MYC binding site

Functional Assays
(e.g., Tumorigenesis, Cell Proliferation)

- Assess biological consequence

Conclusion:
WDR5 is a critical MYC cofactor

Click to download full resolution via product page

Caption: A logical workflow of key experiments to validate WDR5 as a MYC cofactor.

Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for WDR5 and MYC
This protocol is adapted for the immunoprecipitation of endogenous nuclear proteins.

Materials:

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein A/G magnetic beads

Anti-MYC antibody

Anti-WDR5 antibody

Normal IgG (isotype control)

Wash Buffer (e.g., PBS with 0.1% Tween-20)

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5)

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

SDS-PAGE reagents and Western blot apparatus

Procedure:

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. For nuclear proteins, ensure

the lysis buffer is effective at extracting nuclear components. Sonication may be required to

shear chromatin and release protein complexes.

Pre-clearing: Incubate the cell lysate with protein A/G magnetic beads for 1 hour at 4°C to

reduce non-specific binding.

Immunoprecipitation:

Incubate the pre-cleared lysate with the primary antibody (anti-MYC or anti-WDR5) or an

isotype control IgG overnight at 4°C with gentle rotation.

Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

Washing:

Pellet the beads using a magnetic stand and discard the supernatant.

Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound

proteins.
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Elution:

Elute the protein complexes from the beads using elution buffer.

Immediately neutralize the eluate with neutralization buffer.

Analysis:

Denature the eluted proteins by boiling in SDS-PAGE sample buffer.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Perform Western blotting with antibodies against the expected interacting partner (e.g.,

probe with anti-WDR5 after IP with anti-MYC).

Chromatin Immunoprecipitation (ChIP) for MYC and
WDR5
This protocol is designed for transcription factors and cofactors.[5][7][8]

Materials:

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

Cell Lysis Buffer

Nuclear Lysis Buffer

Sonicator

ChIP Dilution Buffer

Anti-MYC antibody

Anti-WDR5 antibody

Normal IgG (isotype control)
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Protein A/G magnetic beads

Wash Buffers (low salt, high salt, LiCl)

Elution Buffer (SDS-based)

Proteinase K

RNase A

Phenol:Chloroform:Isoamyl Alcohol

Ethanol

qPCR reagents or library preparation kit for sequencing

Procedure:

Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with

glycine.

Cell Lysis and Sonication: Lyse the cells to release nuclei. Lyse the nuclei and sonicate the

chromatin to shear DNA into fragments of 200-500 bp.

Immunoprecipitation:

Dilute the sonicated chromatin in ChIP dilution buffer.

Incubate a portion of the chromatin with the specific antibody (anti-MYC or anti-WDR5) or

IgG control overnight at 4°C.

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific interactions.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

formaldehyde cross-links by incubating at 65°C with high salt.
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DNA Purification: Treat with RNase A and Proteinase K, followed by phenol:chloroform

extraction and ethanol precipitation to purify the DNA.

Analysis:

qPCR: Quantify the enrichment of specific DNA sequences known to be bound by MYC

and WDR5.

ChIP-seq: Prepare a DNA library from the immunoprecipitated DNA and perform high-

throughput sequencing to identify genome-wide binding sites.

In Situ Proximity Ligation Assay (PLA) for WDR5-MYC
Interaction
This protocol allows for the visualization of protein-protein interactions within fixed cells.[9][10]

[11][12][13]

Materials:

Cells grown on coverslips

Formaldehyde or Methanol (for fixation)

Permeabilization Buffer (e.g., PBS with 0.2% Triton X-100)

Blocking Solution (e.g., 3% BSA in PBS)

Primary antibodies against MYC and WDR5 raised in different species (e.g., rabbit anti-MYC

and mouse anti-WDR5)

PLA probes (secondary antibodies conjugated to oligonucleotides)

Ligation solution and ligase

Amplification solution and polymerase

Detection reagents (fluorescently labeled oligonucleotides)
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Mounting medium with DAPI

Procedure:

Cell Preparation: Fix and permeabilize cells on coverslips.

Blocking: Block non-specific antibody binding sites with blocking solution.

Primary Antibody Incubation: Incubate the cells with a mixture of the two primary antibodies

(anti-MYC and anti-WDR5) overnight at 4°C.

PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-rabbit

PLUS and anti-mouse MINUS).

Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA

probes are close enough to be ligated into a circular DNA molecule. Add the ligation solution

and ligase.

Amplification: Perform rolling circle amplification using the ligated circle as a template. This

generates a long DNA product.

Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

Imaging: Mount the coverslips with DAPI-containing mounting medium and visualize the PLA

signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents

an interaction event.

Conclusion
The foundational research on WDR5 as a MYC cofactor has established a new paradigm in

understanding MYC-driven oncogenesis. The direct interaction between WDR5 and MYC is

essential for the recruitment of MYC to a significant portion of its target genes, particularly

those controlling protein synthesis. The experimental methodologies outlined in this guide have

been instrumental in dissecting this critical protein-protein interaction. The WDR5-MYC nexus

represents a promising and tractable target for the development of novel anti-cancer therapies

aimed at disrupting the oncogenic functions of MYC.[6] Further research into the nuances of
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this interaction and the development of potent and specific inhibitors will be crucial in

translating these foundational discoveries into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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